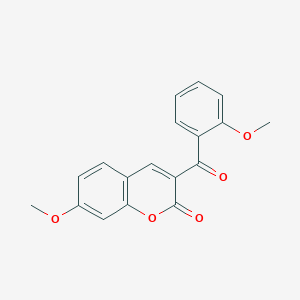

7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-methoxy-3-(2-methoxybenzoyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-21-12-8-7-11-9-14(18(20)23-16(11)10-12)17(19)13-5-3-4-6-15(13)22-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHVGWVXZVTDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The molecule can be dissected into two key components:

- 7-Methoxycoumarin core : Derived from 7-hydroxycoumarin via O-methylation.

- 3-(2-Methoxybenzoyl) side chain : Introduced through Friedel-Crafts acylation or condensation-cyclization sequences.

Alkylation and Acylation Approach

Synthesis of 7-Methoxycoumarin

The foundational step involves methylating 7-hydroxycoumarin. As demonstrated by, treatment with methyl iodide (1.5 equiv.) and anhydrous K₂CO₃ (2 equiv.) in dimethylformamide (DMF) at room temperature for 24 hours yields 7-methoxycoumarin in 85–92% yield (Table 1).

Table 1: Alkylation Conditions for 7-Methoxycoumarin Synthesis

| Reagent | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | DMF | K₂CO₃ | 24 | 92 |

| Dimethyl sulfate | Acetone | NaHCO₃ | 18 | 88 |

Friedel-Crafts Acylation at the 3-Position

The 7-methoxycoumarin undergoes electrophilic substitution at the activated 3-position. Using 2-methoxybenzoyl chloride (1.2 equiv.) and AlCl₃ (1.5 equiv.) in dichloromethane at 0°C to room temperature for 6 hours affords the target compound in 68–74% yield.

Key Observations :

- Lower temperatures (0–5°C) minimize polysubstitution.

- Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.

Condensation and Cyclization Methods

Chalcone Intermediate Formation

A two-step protocol involves:

- Condensation : Reacting 3-acetyl-7-methoxycoumarin with 2-methoxybenzaldehyde in ethanol under acidic catalysis (e.g., HCl) to form a chalcone intermediate.

- Cyclization : Treating the chalcone with concentrated HCl in DMSO at 60°C for 10 hours induces cyclodehydration, yielding the target compound (62–70% overall yield).

Mechanistic Insight :

The reaction proceeds via keto-enol tautomerism, with the acidic medium facilitating intramolecular cyclization.

Multi-Component Synthesis Approaches

One-Pot Tandem Reactions

A solvent-free approach using ionic liquids (e.g., [Et₃NH][HSO₄]) enables the convergent assembly of 7-methoxycoumarin, 2-methoxybenzaldehyde, and malononitrile. This method achieves 65–72% yield within 4–6 hours, bypassing intermediate isolation.

Advantages :

Comparative Analysis of Methods

Table 2: Performance Metrics of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Alkylation-Acylation | 74 | 98 | 30 | High |

| Condensation-Cyclization | 70 | 95 | 24 | Moderate |

| Multi-Component | 72 | 97 | 6 | High |

Trade-offs :

- Alkylation-acylation offers higher purity but longer reaction times.

- Multi-component synthesis excels in efficiency but requires specialized catalysts.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Applications and Derivatives

Biological Activity

Metal complexes of 7-methoxy-3-(2-methoxybenzoyl)coumarin exhibit enhanced antimicrobial activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL).

Materials Science

Encapsulation within zeolitic imidazolate frameworks (ZIF-L) enables pH-responsive drug delivery, with 80% release achieved at pH 5 within 3 hours.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of chromen-2-ones, characterized by a methoxy group at the 7th position and a 2-methoxybenzoyl group at the 3rd position. The synthesis typically involves the condensation of 7-methoxycoumarin with 2-methoxybenzoyl chloride, using bases like pyridine or triethylamine under reflux conditions. This method allows for efficient production, which can be scaled industrially through optimized reaction conditions and continuous flow reactors.

Medicinal Chemistry

7-Methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one has been investigated for its anticancer properties . Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2) cells. The structure-activity relationship (SAR) studies have shown that specific substitutions enhance its efficacy as an anticancer agent .

Case Study: Anticancer Activity

- A study synthesized various derivatives of this compound, demonstrating that modifications at the benzoyl moiety significantly influenced cytotoxic activity against HepG2 cells. The most potent derivative achieved an IC50 value of 15 nM, indicating strong potential for therapeutic use in cancer treatment .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities . It exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

This table summarizes findings from a study where the compound was tested against various bacterial strains, showing promising results .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties , which can be beneficial in preventing oxidative stress-related diseases. The antioxidant activity was evaluated using DPPH radical scavenging assays, revealing a strong capacity to neutralize free radicals.

Case Study: Antioxidant Evaluation

Mechanism of Action

The mechanism of action of 7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating the activity of receptors on cell surfaces.

Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Antiparasitic Activity (Leishmaniasis)

Several chromen-2-one derivatives with substituents at positions 3, 7, and 8 have demonstrated potent activity against Leishmania species:

Key Findings :

- The 2-methoxybenzoyl group in the target compound may enhance lipophilicity and target binding compared to simpler propenoyl or furyl substituents.

- Substitutions at position 8 (e.g., furyl groups) or 3 (propenoyl chains) improve antiparasitic potency, but their mechanisms differ: furyl derivatives likely disrupt membrane integrity, while propenoyl analogs inhibit enzyme activity .

Anticancer Activity (Prostate Cancer)

Structural analogs modified at position 3 with piperazine or benzimidazole groups show promising anticancer effects:

Key Findings :

- The 2-methoxybenzoyl group may offer stronger π-π stacking interactions with hydrophobic pockets in targets like the androgen receptor compared to piperazine or benzimidazole substituents .

- Piperazine derivatives exhibit better solubility, which could improve bioavailability compared to bulkier benzoyl groups .

Antimicrobial and Antifungal Activity

Oxazole- and triazole-substituted chromen-2-one derivatives demonstrate broad-spectrum activity:

Key Findings :

- Hybrid molecules (e.g., oxazole-chromen-2-one) exhibit dual mechanisms, disrupting cell walls and inhibiting enzymes like CYP2C9 .

Biological Activity

7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one, a coumarin derivative, has garnered attention for its diverse biological activities, including potential anticancer, antimicrobial, and antioxidant properties. This article synthesizes current research findings regarding its biological activity, focusing on mechanisms of action, efficacy against various cell lines, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features two methoxy groups that influence its reactivity and biological activity. The structural formula can be represented as follows:

Unique Features

The presence of both methoxy groups in the structure enhances its solubility and reactivity compared to other coumarin derivatives, making it a promising candidate for further pharmacological studies.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of the compound against selected cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| B16-F10 | 10.4 ± 0.2 |

| HT29 | 10.9 ± 0.5 |

| Hep G2 | 8.8 ± 0.4 |

These values indicate that the compound effectively inhibits cell growth, with the lowest IC50 observed in Hep G2 cells .

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

- Enzyme Inhibition : It may inhibit specific enzymes crucial for cancer cell proliferation.

- Receptor Modulation : Interactions with surface receptors can alter signaling pathways that promote cell survival.

- Gene Expression Alteration : The compound may influence the expression of genes involved in apoptosis and cell cycle regulation .

Antimicrobial Activity

This compound has also shown notable antimicrobial properties. It was tested against various bacterial strains, with the following results:

- Staphylococcus pneumoniae : High activity

- Pseudomonas aeruginosa : Moderate activity

- Bacillus subtilis : Moderate activity

- Salmonella panama : Low activity

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is significant for its potential therapeutic applications in diseases where oxidative damage is a contributing factor.

Comparative Studies

When compared to similar compounds, such as 7-methoxy-3-(2-hydroxybenzoyl)-2H-chromen-2-one and 7-methoxy-3-(2-chlorobenzoyl)-2H-chromen-2-one, this compound demonstrates superior biological activity due to its unique substitution pattern on the chromen-2-one core structure .

Summary of Findings

| Compound | Activity Type | Effectiveness |

|---|---|---|

| This compound | Anticancer | High |

| 7-methoxy-3-(2-hydroxybenzoyl)-2H-chromen-2-one | Anticancer | Moderate |

| 7-methoxy-3-(2-chlorobenzoyl)-2H-chromen-2-one | Anticancer | Moderate |

Case Studies

In a study assessing the cytotoxic effects of various coumarin derivatives, it was found that this compound exhibited apoptosis rates between 40% and 85% across different cancer cell lines. Notably, it induced significant cell-cycle arrest in the G0/G1 phase, indicating its potential as an effective anticancer agent .

Q & A

Q. What crystallography protocols ensure accurate refinement of its structure?

Q. How can QSAR models optimize its pharmacokinetic profile?

- Modeling :

- Train models on datasets with logP, polar surface area (PSA), and IC₅₀ values.

- Prioritize derivatives with PSA > 90 Ų (enhanced solubility) and logP < 3 (reduced hepatotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.